

# 2-Bromo-3,6-difluoropyridine molecular weight and formula

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## Compound of Interest

Compound Name: **2-Bromo-3,6-difluoropyridine**

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An In-Depth Technical Guide to **2-Bromo-3,6-difluoropyridine**: Properties, Reactivity, and Applications

## Executive Summary

**2-Bromo-3,6-difluoropyridine** is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its strategic substitution pattern—a bromine atom amenable to cross-coupling and two activating fluorine atoms—provides a scaffold with orthogonal reactivity, making it particularly sought after in the fields of drug discovery and agrochemical development. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making fluorinated heterocycles like this one critical components in the design of next-generation therapeutics and crop protection agents.<sup>[1]</sup> This guide provides an in-depth analysis of the physicochemical properties, unique reactivity, and key applications of **2-Bromo-3,6-difluoropyridine**, complete with field-proven experimental protocols for its use.

## Physicochemical and Structural Data

The foundational properties of **2-Bromo-3,6-difluoropyridine** are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrF <sub>2</sub> N	[2][3][4]
Molecular Weight	193.98 g/mol	[2][5][6]
CAS Number	1382786-22-2	[2][3][4][7]
IUPAC Name	2-bromo-3,6-difluoropyridine	[3]
Typical Purity	≥95% - 97%	[2][3]
Appearance	Dark colored oil	[4]
SMILES	FC1=NC(Br)=C(F)C=C1	[3]

## The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-3,6-difluoropyridine** stems from the distinct electronic environment of its pyridine core, engineered by its three halogen substituents. Understanding this environment is key to exploiting its full potential.

- The Role of the Bromine Atom (C2): The carbon-bromine bond at the 2-position is the primary site for metal-catalyzed cross-coupling reactions. Its bond strength and polarizability make it an excellent substrate for oxidative addition to a low-valent palladium(0) or other metal catalyst, initiating catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the precise and efficient formation of carbon-carbon or carbon-nitrogen bonds.
- The Influence of Fluorine Atoms (C3 & C6): The two fluorine atoms are potent electron-withdrawing groups that significantly influence the molecule's reactivity in two ways:
  - Ring Activation for SNAr: By withdrawing electron density, the fluorine atoms render the pyridine ring electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The carbon atoms at positions 2-, 4-, and 6- of a pyridine ring are inherently electron-poor; the additional fluorine at C6 further activates this position for nucleophilic attack. This allows for the displacement of the C6-fluoride by a range of nucleophiles.

- Modulation of Physicochemical Properties: In the final molecule, the fluorine atoms often improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to biological targets through favorable electrostatic interactions.[1]

This dual reactivity allows for a sequential and controlled functionalization of the pyridine scaffold.

Caption: Logical relationship of substituents to reaction types.

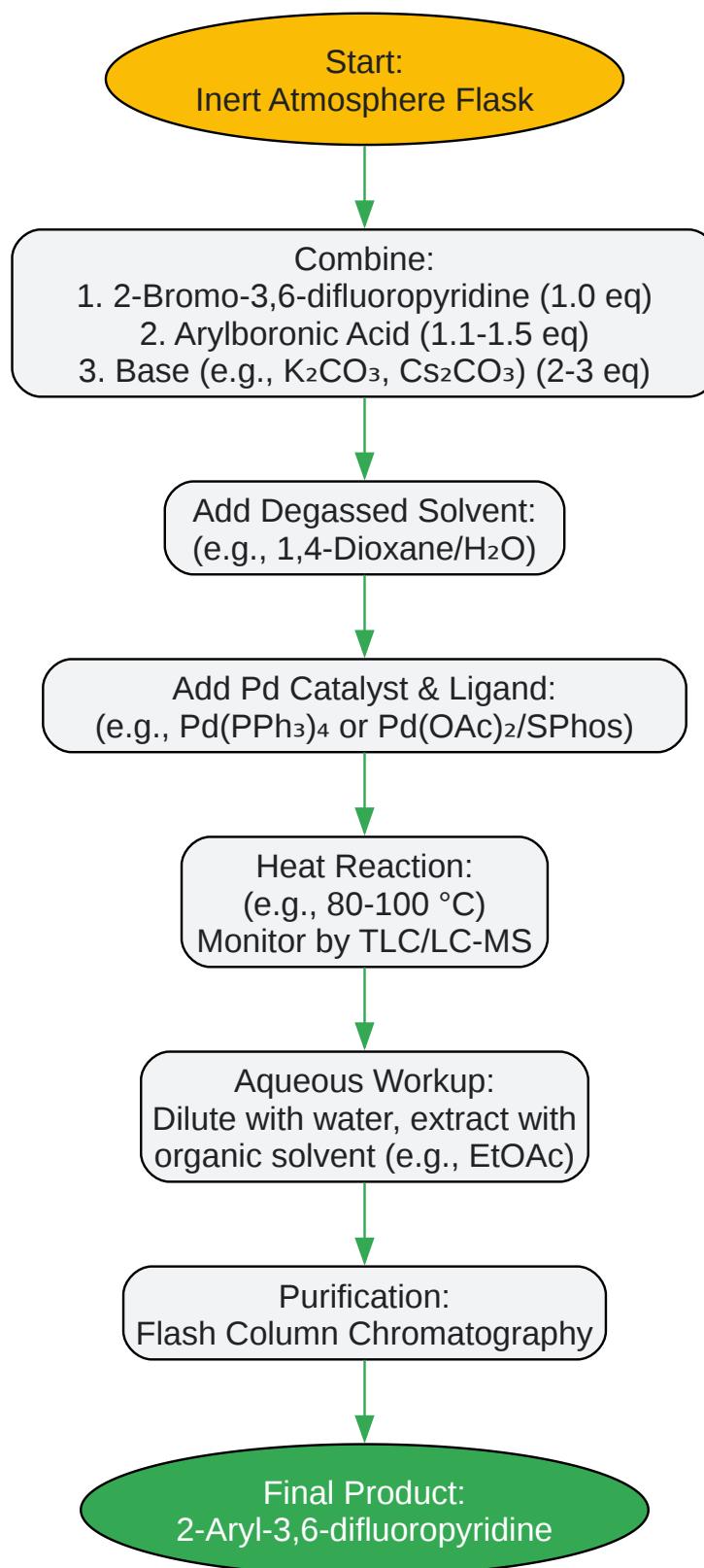
## Key Synthetic Applications & Methodologies

The true value of a building block is demonstrated through its application. Below are detailed, field-proven protocols that serve as a robust starting point for researchers.

### Application 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures common in pharmaceuticals. The C2-Br bond of the substrate is selectively targeted.

Workflow: Suzuki-Miyaura Coupling



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Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

### Detailed Step-by-Step Protocol (Self-Validating System):

- **Inert Atmosphere:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-3,6-difluoropyridine** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).
  - **Causality:** An inert atmosphere ( $N_2$  or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is an effective base for activating the boronic acid to facilitate transmetalation.<sup>[8]</sup>
- **Solvent Addition:** Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).
  - **Causality:** Degassing the solvent (by sparging with  $N_2$  or via freeze-pump-thaw cycles) removes dissolved oxygen. The presence of water can often accelerate the reaction and aid in dissolving the base.
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (0.05 equiv).
  - **Causality:**  $Pd(PPh_3)_4$  is a pre-catalyst that readily provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition into the C-Br bond.
- **Reaction:** Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3,6-difluoropyridine.
  - **Trustworthiness:** This protocol is self-validating as reaction progress is monitored to completion, and the final product is purified to homogeneity, which can be confirmed by NMR and MS analysis.

## Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring allows for the displacement of the C6-fluoride, a reaction that is often challenging on non-activated aromatic systems.

Detailed Step-by-Step Protocol:

- Reagent Setup: In a sealed vial, dissolve **2-Bromo-3,6-difluoropyridine** (1.0 equiv) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
  - Causality: Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its nucleophilicity. They also help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9]
- Add Nucleophile and Base: Add the nucleophile (e.g., a primary/secondary amine or an alcohol, 1.5 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate ( $K_2CO_3$ ) (2.0 equiv).
  - Causality: The base deprotonates the nucleophile (if it's an alcohol or amine N-H) or neutralizes the H-F generated during the reaction, driving the equilibrium towards the product.
- Reaction: Heat the mixture (e.g., 80-120 °C) and stir. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The subsequent purification is typically achieved via flash chromatography.

## Application 3: Scaffolding for Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[10][11] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker. **2-Bromo-3,6-difluoropyridine** is an ideal starting point for such molecules due to its orthogonal handles. One could envision a synthetic strategy where the C2-Br is used to attach the POI ligand via Suzuki coupling, and the C6-F is later

displaced by a nucleophilic linker destined for attachment to an E3 ligase ligand. This modular approach is highly valued in PROTAC development.[11]

## Synthesis of 2-Bromo-3,6-difluoropyridine

While commercially available, understanding the synthesis of this reagent provides insight into potential impurities and alternative production routes. A common laboratory-scale preparation is outlined below.

Synthesis from (3,6-difluoropyridin-2-yl)hydrazine:[4]

- **Dissolution:** Dissolve (3,6-difluoropyridin-2-yl)hydrazine (1.0 equiv) in trichloromethane.
- **Bromination:** Slowly add bromine (2.0 equiv) dropwise to the stirring solution at room temperature.
- **Heating:** Stir the reaction mixture at 60 °C for 1 hour.
- **Quenching:** Cool the mixture to 0 °C and carefully quench by the slow dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction & Isolation:** Add dichloromethane for extraction. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by vacuum evaporation to yield **2-bromo-3,6-difluoropyridine**.

Other established methods for synthesizing related fluoropyridines include halogen-exchange (Halex) reactions on polychlorinated or polybrominated pyridines using fluoride sources like KF or CsF, and the Balz–Schiemann reaction involving diazotization of an aminopyridine in the presence of a fluoride source.[3][5]

## Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

Hazard Category	GHS Statement	Precautionary Code
Acute Toxicity, Oral	Harmful if swallowed.	P264, P270, P301+P312
Skin Irritation	Causes skin irritation.	P280, P302+P352
Eye Irritation	Causes serious eye irritation.	P280, P305+P351+P338
Respiratory Irritation	May cause respiratory irritation.	P261, P271, P304+P340

- **Handling:** Always handle **2-Bromo-3,6-difluoropyridine** inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid breathing fumes or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

## Conclusion

**2-Bromo-3,6-difluoropyridine** is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined and orthogonal reaction sites—the C2-bromine for cross-coupling and the C6-fluorine for SNAr—provide chemists with a reliable and versatile platform for constructing complex molecular architectures. By understanding the fundamental principles of its reactivity and employing robust, validated protocols, researchers can effectively leverage this building block to accelerate their discovery programs.

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